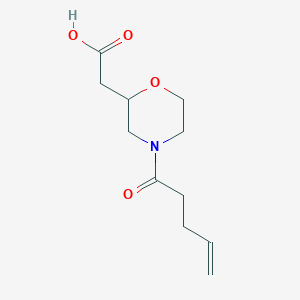![molecular formula C14H19NO5S B7579857 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as DMSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSA belongs to the class of organosulfur compounds and is a derivative of morpholine.
Scientific Research Applications
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood. However, it is believed to exert its therapeutic effects through its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. This compound has also been shown to decrease the levels of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Advantages and Limitations for Lab Experiments
2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high yield. This compound is also stable under normal laboratory conditions. However, there are some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid. One area of research is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the use of this compound in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its use in the treatment of neurodegenerative diseases and cancer therapy. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Synthesis Methods
The synthesis of 2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid involves the reaction of morpholine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield.
properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-3-4-13(7-11(10)2)21(18,19)15-5-6-20-12(9-15)8-14(16)17/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLORAPDGBHXIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579780.png)
![6-methoxy-N-[1-(oxolan-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7579788.png)
![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579795.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
![2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579879.png)
![2-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579892.png)